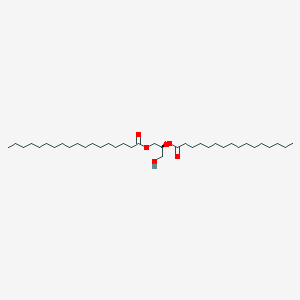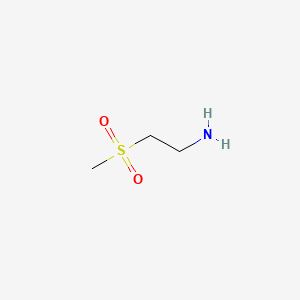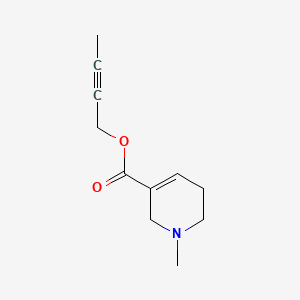
Cysteaminium
Übersicht
Beschreibung
Cysteaminium is an ammonium ion that is the conjugate acid of cysteamine; major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a cysteamine.
Wissenschaftliche Forschungsanwendungen
Materials Science and Chemistry :
- Cysteaminium cations in cysteamine hydrochloride form two-dimensional slab-like networks in monoclinic crystal systems, which is different from the previously known triclinic polymorph. This discovery is significant for understanding molecular structures and designing new materials (Ahmad, Shaheen, & Stoeckli-Evans, 2009).
- In renewable polyamide and polyurethane synthesis, the addition of cysteamine hydrochloride to limonene has been explored, leading to the creation of new amine-functionalized renewable monomers. This application shows the potential of cysteamine in eco-friendly material production (Firdaus & Meier, 2013).
Biomedical Applications :
- A novel approach in biosensor technology involves integrating multiwalled carbon nanotubes (MWCNTs) with Au nanoparticles (Au-NPs) using cysteaminium chloride. This has led to the development of sensitive biosensors for disease and virus detection (Subagio et al., 2022).
- The anti-microbial performance of reverse osmosis membranes has been enhanced by decorating them with copper nanoparticles using cysteamine and graphene oxide as bridging agents. This advancement is crucial for biofouling mitigation in water treatment technologies (Ma et al., 2017).
Sensor Technology :
- The construction of electrochemical immunosensors for the detection of prostate-specific antigen using cysteamine has been explored. This advancement in sensor technology could have significant implications for early cancer detection (Çevik et al., 2016).
Pharmaceutical and Medical Research :
- Although not directly related to drug use, cysteamine has been studied for its various applications in treating diseases like cystinosis and neurodegenerative disorders. This research underscores the broad potential of cysteamine in medicine (Besouw et al., 2013).
Nanotechnology :
- In nanotechnology, cysteamine has been used in the synthesis of gold nanoparticles for dual-energy CT imaging of cancer cells, demonstrating its utility in medical imaging and potentially cancer treatment (Khademi et al., 2019).
Eigenschaften
IUPAC Name |
2-sulfanylethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULAYFCSOUIOV-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteaminium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)


![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)



![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)
